molecular formula C20H34O5 B012052 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha CAS No. 107615-77-0

11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha

Cat. No.: B012052
CAS No.: 107615-77-0
M. Wt: 354.5 g/mol
InChI Key: VKTIONYPMSCHQI-KGILNJEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha is a metabolite of Prostaglandin D2 in the 15-hydroxy PGDH pathway. It is a significant compound in the study of prostaglandin metabolism and has various biological implications .

Scientific Research Applications

11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha, also known as 11beta-dhk-PGF2alpha or 11beta-dhk-PGF2a, is the 15-hydroxy Prostaglandin Dehydrogenase (15-hydroxy PGDH) pathway . This pathway plays a crucial role in the metabolism of Prostaglandin D2 (PGD2), a lipid compound that has various biological effects including vasodilation, inhibition of platelet aggregation, and sleep regulation .

Mode of Action

The compound interacts with its target through a series of metabolic reactions. Guinea pig liver and kidney homogenates metabolize PGD2 to 11β-13,14-dihydro-15-keto PGF2α, via 11β-PGF2α, in the presence of NAD+ and NADP+ .

Biochemical Pathways

The compound is a metabolite of PGD2 in the 15-hydroxy PGDH pathway . This pathway involves the sequential conversion of PGD2 to 11β-PGF2α and then to 11β-15-keto-PGF2α in the presence of NAD+ . The conversion is facilitated by the enzyme prostaglandin Δ13-reductase .

Pharmacokinetics

It is known that the compound is formed in human males upon infusion or inhalation of tritiated pgd2, with peak plasma levels of both 11β-pgf2α and 11β-13,14-dihydro-15-keto pgf2α observed within 10 minutes .

Result of Action

The result of the action of 11beta-dhk-PGF2alpha is the formation of 11β-13,14-dihydro-15-keto PGF2α, a metabolite of PGD2 . This metabolite is part of the 15-hydroxy PGDH pathway and plays a role in the metabolism of PGD2 .

Action Environment

The action of 11beta-dhk-PGF2alpha is influenced by the presence of NAD+ and NADP+ . These coenzymes are essential for the metabolism of PGD2 to 11β-13,14-dihydro-15-keto PGF2α . The environment within human lung and guinea pig liver and kidney homogenates also influences the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha involves the metabolism of Prostaglandin D2. Homogenates of human lung metabolize Prostaglandin D2 first to 11beta-PGF2alpha and then to 11beta-15-keto-PGF2alpha in the presence of NAD+. no this compound is formed in this process. In contrast, guinea pig liver and kidney homogenates metabolize Prostaglandin D2 to this compound via 11beta-PGF2alpha in the presence of NAD+ and NADP+ .

Industrial Production Methods: The industrial production of this compound is not well-documented. it is typically synthesized in research laboratories for scientific studies.

Chemical Reactions Analysis

Types of Reactions: 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

  • Prostaglandin D2
  • 11beta-PGF2alpha
  • 11beta-15-keto-PGF2alpha

Comparison: 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha is unique due to its specific role in the 15-hydroxy PGDH pathway and its formation through the reduction of the C-13, 14 double bond. This distinguishes it from other prostaglandin metabolites, which may not undergo the same metabolic processes .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTIONYPMSCHQI-KGILNJEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301348020
Record name (5Z,9alpha,11beta)-9,11-Dihydroxy-15-oxoprost-5-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301348020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107615-77-0
Record name (5Z,9alpha,11beta)-9,11-Dihydroxy-15-oxoprost-5-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301348020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha
Reactant of Route 2
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha
Reactant of Route 3
Reactant of Route 3
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha
Reactant of Route 4
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha
Reactant of Route 5
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha
Reactant of Route 6
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.